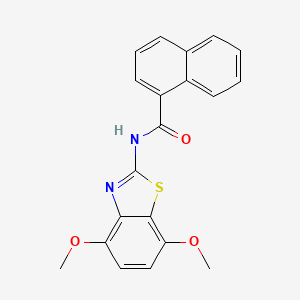

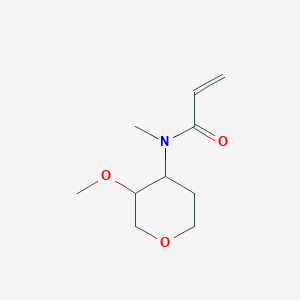

![molecular formula C11H18O4 B2635954 Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate CAS No. 37487-95-9](/img/structure/B2635954.png)

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O4 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . Further details about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate serves as an intermediate in the synthesis of complex organic compounds, showcasing its utility in organic chemistry. For instance, its hydrolysis in aqueous dioxane in the presence of hydrogen bromide yields a mixture of cyclopropane-carboxylic acid and ammonium pyrrol-2-olate, while hydrolysis with sulfuric acid leads to nitrogen migration and the formation of cyclopropane-dicarboxamide, a process that highlights its potential in synthesizing nitrogen-containing compounds (Kayukova et al., 2007). Moreover, its reaction with alcohols and ketoximes forms various heterocyclic compounds, demonstrating its versatility as a precursor for synthesizing dihydrofurans and tetrahydro-4H-chromenes, which are significant for medicinal chemistry and material science (Kayukova et al., 1998).

Application in Material Science

In material science, the compound finds applications in the development of new materials with specialized properties. For instance, the cationic curing of mixtures involving this compound and other epoxy resins leads to materials with reduced shrinkage, a desirable property in the fabrication of composites and coatings, indicating its role in improving the mechanical properties of thermosetting polymers (González et al., 2006).

Biological Activity and Corrosion Inhibition

Spirocyclopropane derivatives, including related compounds, have been studied for their biological activities and potential as corrosion inhibitors, showcasing their multifaceted applications beyond mere chemical synthesis. These compounds have demonstrated effectiveness in protecting metals against corrosion in acidic environments, highlighting their potential in industrial applications requiring corrosion resistance (Chafiq et al., 2020).

properties

IUPAC Name |

ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-13-9(12)8-11(15-8)5-6-14-10(2,3)7-11/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGNSLGZDPLOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2(O1)CCOC(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2635882.png)

![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2635883.png)

![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2635885.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)